REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=1)(=O)=O.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>COCCOC.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.C(OCC)(=O)C>[N:20]1([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[C:13](=[O:17])[CH2:12][CH2:11][CH2:10]3)[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1 |f:2.3.4.5,8.9.10.11.12|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OC1=CC=2CCCC(C2C=C1)=O)(F)F
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Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
tripotassium phosphate
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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24 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
109 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
71 mg
|
Type
|
catalyst
|
Smiles
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C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C=C2CCCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |